molecular formula C19H19F3N2O3 B2781026 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034247-63-5

2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2781026
CAS No.: 2034247-63-5
M. Wt: 380.367
InChI Key: NWPIMPMXVZPDKJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by:

  • A benzyloxy group (–O–CH₂–C₆H₅) attached to a ketone-bearing ethanone backbone.
  • A pyrrolidine ring substituted at the 3-position with a pyridinyloxy moiety containing a trifluoromethyl group (–CF₃) at the 4-position of the pyridine ring.

Properties

IUPAC Name

2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c20-19(21,22)15-6-8-23-17(10-15)27-16-7-9-24(11-16)18(25)13-26-12-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPIMPMXVZPDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

PPAR Agonism

Recent studies have indicated that compounds similar to 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibit agonistic activity towards Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. These receptors play a crucial role in regulating lipid metabolism and inflammation. For instance, a related chemotype demonstrated improved potency and selectivity over previous compounds, leading to significant anti-inflammatory effects in various models of disease .

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of the compounds, contributing to their efficacy .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of similar compounds, suggesting their potential use in treating neurodegenerative diseases. By modulating inflammatory pathways and promoting neuronal survival, these compounds could be beneficial in conditions like Alzheimer's disease .

Case Study 1: Inflammatory Disease Model

In a study involving an experimental model of inflammation, a derivative of the compound was administered systemically. The results showed a marked reduction in vascular leakage and neurodegeneration, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cancer Cell Lines

Another study evaluated the effects of the compound on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that the compound significantly inhibited cell growth and induced apoptosis, supporting its development as an anticancer agent .

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets like enzymes or receptors. The benzyloxy and pyrrolidinyl groups often contribute to its binding affinity, while the trifluoromethylpyridinyl moiety can enhance its lipophilicity and metabolic stability, leading to improved efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Group Variations

The following compounds share partial structural motifs with the target molecule and are analyzed based on substituent effects and synthetic procedures:

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Benzyloxy, pyrrolidinyl, 4-(trifluoromethyl)pyridinyloxy ~424.35 (calculated) Electron-withdrawing –CF₃ group enhances pyridine’s electrophilicity
2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one (Compound 30) Ethylhexyloxy, pyrrolidinyl, pyridinyloxy ~346.45 (calculated) Bulky ethylhexyloxy group improves lipophilicity; lacks –CF�₃
2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone Benzylamino, nitro, methoxyphenyl, benzyloxy ~557.59 (CAS: 43229-66-9) Nitro group increases reactivity; tertiary amine enhances conformational flexibility

Comparative Analysis of Substituent Effects

Electronic Effects
  • Target Compound : The –CF₃ group on the pyridine ring is strongly electron-withdrawing, which polarizes the pyridine ring and may enhance binding to electron-rich targets (e.g., enzymes or receptors) .
  • Compound 30 : The ethylhexyloxy group (–O–C₈H₁₇) is electron-donating and sterically bulky, likely reducing intermolecular interactions compared to –CF₃ .
Solubility and Lipophilicity
  • The target compound’s benzyloxy group contributes moderate lipophilicity, while –CF₃ may slightly increase water solubility due to polarizability.
  • Compound 30 : The long-chain ethylhexyloxy group significantly enhances lipid solubility, making it more suitable for hydrophobic environments (e.g., cell membranes) .

Biological Activity

The compound 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from various research studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the coupling of a benzyloxy group with a pyrrolidine derivative that contains a trifluoromethyl-pyridine moiety. The detailed synthetic pathway can be found in supporting literature, which outlines the reaction conditions and yields achieved during the synthesis process .

Antimicrobial Properties

Recent studies have indicated that compounds containing pyridine and pyrrolidine structures exhibit significant antimicrobial activity. For instance, derivatives similar to 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone have shown effectiveness against various bacterial strains. In vitro evaluations have reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. In related studies, similar compounds demonstrated efficacy against several cancer cell lines, including Mia PaCa-2 and PANC-1. These studies highlighted the importance of structure-activity relationships (SARs) in optimizing antitumor properties .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : The presence of the trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
  • Receptor Modulation : The compound may act as a ligand for various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

  • Antibacterial Activity : A study on pyrrole derivatives revealed potent antibacterial effects with MIC values comparable to established antibiotics such as ciprofloxacin .
  • Anticancer Activity : Research focusing on pyridine-based compounds found that certain derivatives could inhibit tumor growth in vitro, suggesting potential for further development as anticancer agents .

Data Tables

Compound NameStructureBiological ActivityMIC (µg/mL)
Compound AStructureAntibacterial3.12
Compound BStructureAntitumor10.0
Compound CStructureAntibacterial12.5

Q & A

Basic: What are the critical steps for synthesizing 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone with high purity?

Methodological Answer:
Synthesis requires multi-step optimization:

  • Functional Group Protection: The benzyloxy group may need protection during coupling reactions to prevent undesired side reactions.
  • Coupling Conditions: Use of coupling agents (e.g., EDC/HOBt) under inert atmosphere (N₂/Ar) to minimize oxidation of sensitive groups like pyrrolidine .
  • Purification: Column chromatography (e.g., silica gel, eluent: hexane/EtOAc gradient) is critical for isolating the target compound. Reverse-phase HPLC may further enhance purity (>95%) .

Basic: Which spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm connectivity of the benzyloxy, pyrrolidine, and trifluoromethylpyridine groups. ¹⁹F NMR specifically identifies the CF₃ group .
  • Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₂₄H₂₄F₃N₂O₃).
  • IR Spectroscopy: Detects carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Systematic optimization via DOE (Design of Experiments):

  • Solvent Effects: Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution at the pyrrolidine oxygen .
  • Temperature Control: Reactions at 50–60°C balance kinetics and thermal stability of intermediates .
  • Catalyst Screening: Tertiary amines (e.g., DIPEA) improve coupling efficiency by scavenging acids .
  • Real-Time Monitoring: TLC or in-situ IR tracks reaction progress to minimize over-reaction .

Advanced: How can contradictory biological activity data be resolved for this compound?

Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Strategies include:

  • Orthogonal Assays: Compare results from radioligand binding (e.g., cannabinoid receptor CB1/CB2) vs. functional assays (e.g., cAMP inhibition) .
  • Structural Confirmation: X-ray crystallography or NOESY NMR to verify the compound’s conformation and rule out isomer interference .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to distinguish true activity from artifacts .

Basic: Which functional groups in this compound influence its reactivity and pharmacological profile?

Methodological Answer:

  • Trifluoromethylpyridine (CF₃-Py): Enhances metabolic stability and lipophilicity, impacting blood-brain barrier penetration .
  • Benzyloxy Group: Susceptible to enzymatic cleavage (e.g., CYP450), affecting bioavailability .
  • Pyrrolidine Ether: Facilitates hydrogen bonding with target proteins (e.g., kinases or GPCRs) .

Advanced: What computational approaches predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Model interactions with receptors (e.g., CB1) using crystal structures (PDB IDs: 5TGZ, 6KPF) .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns trajectories to assess residence time .
  • QSAR Models: Train models on analogs to predict ADMET properties (e.g., logP, solubility) .

Advanced: How should in vivo studies be designed to evaluate this compound’s pharmacokinetics?

Methodological Answer:

  • Animal Models: Use Sprague-Dawley rats (n=6–8/group) for IV/PO dosing (1–10 mg/kg). Collect plasma at 0.5, 1, 2, 4, 8, 24h post-dose .
  • Bioanalytical Methods: LC-MS/MS quantifies plasma concentrations (LLOQ: 1 ng/mL). Monitor metabolites via MS/MS fragmentation .
  • Tissue Distribution: Autoradiography or whole-body imaging tracks compound accumulation in target organs .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the benzyloxy group .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the pyrrolidine ether .
  • Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak IA/IC columns to separate enantiomers. Optimize mobile phase (hexane:IPA 90:10) .
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .
  • Circular Dichroism (CD): Validate enantiopurity by comparing CD spectra to known standards .

Advanced: What strategies mitigate toxicity in preclinical development?

Methodological Answer:

  • hERG Assay: Screen for potassium channel inhibition (IC₅₀ < 10 µM indicates cardiac risk) .
  • Genotoxicity Testing: Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow .
  • Metabolite Profiling: Identify reactive metabolites (e.g., epoxides) via trapping agents (GSH) in liver microsomes .

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